![molecular formula C13H10N4OS B1449526 N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2197064-20-1](/img/structure/B1449526.png)
N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines is known to involve radical reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that imidazo[1,2-a]pyridines can play anti-cancer roles by binding and inhibiting certain proteins . This could potentially be one of the effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide’s action.
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors such as the nature of the starting materials and the conditions of the reaction . These factors could potentially influence the action of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide.
Biochemical Analysis
Biochemical Properties
N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as kinases and proteases, which are crucial in regulating cellular processes. The interaction between N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function .
Cellular Effects
N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it can bind to the active site of kinases, preventing substrate phosphorylation and downstream signaling . Additionally, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can inhibit the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the importance of considering temporal factors when evaluating the biological activity of this compound.
Dosage Effects in Animal Models
The effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide have been studied in animal models to determine its dosage-dependent effects. Different dosages of this compound can lead to varying biological responses, including threshold effects and potential toxicities. At lower dosages, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can influence metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in cellular energy production . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide typically involves a multi-component reaction. One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free approaches, are often emphasized in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reducing agents can be used to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the thienyl group enhances their interaction with biological targets, making them potent candidates for further development in cancer therapy .
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural features of this compound facilitate its binding to microbial enzymes or receptors, disrupting their function and leading to cell death .
Antiviral Effects
Preliminary investigations suggest that this compound may also have antiviral properties. Its mechanism likely involves interference with viral replication processes, potentially by inhibiting viral enzymes or blocking viral entry into host cells .
Study on Anticancer Activity
In a recent study published in Frontiers in Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer activity against HeLa cells. Among these derivatives, this compound demonstrated significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents .
Investigation of Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various imidazo derivatives. This compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior antibacterial activity compared to conventional antibiotics .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrido[1,2-a]pyrimidine derivatives: These compounds also have a fused bicyclic structure and are known for their pharmacological properties.
Uniqueness
N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide is unique due to its specific functional groups and the presence of the thienyl moiety, which can enhance its biological activity and selectivity compared to other similar compounds .
Biological Activity
N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. For example, related compounds showed minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against resistant strains, demonstrating their potential as therapeutic agents in tuberculosis treatment .
Cytotoxicity and Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of intracellular signaling pathways. For instance, a derivative similar to this compound was found to effectively inhibit cell proliferation in colon cancer models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. The presence of specific substituents on the imidazopyridine ring significantly affects its potency and selectivity against different biological targets. For example:
Compound | Modification | Activity (MIC) |
---|---|---|
15 | Methyl at position 6 | 0.10 – 0.19 μM |
16 | Chloro at position 6 | 0.20 – 0.30 μM |
17 | Phenyl at position 2 | Loss of activity |
These findings suggest that maintaining certain functional groups is crucial for preserving the desired biological effects .
Case Study 1: Antitubercular Screening
In a study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives for anti-TB activity, this compound was tested alongside other analogs. Results indicated that this compound exhibited promising activity against both drug-sensitive and resistant strains of M. tuberculosis, making it a candidate for further development .
Case Study 2: Anticancer Mechanisms
Another investigation explored the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The study reported that this compound induced significant apoptosis through oxidative stress pathways, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(16-15-9-11-2-1-7-19-11)10-3-5-17-6-4-14-12(17)8-10/h1-9H,(H,16,18)/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXQARMABJGLP-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC3=NC=CN3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC3=NC=CN3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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